Product packaging for 2-(3-Furylcarbonyl)thiophene(Cat. No.:)

2-(3-Furylcarbonyl)thiophene

Cat. No.: B1368315
M. Wt: 178.21 g/mol
InChI Key: XDBKHVVQZHZYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furylcarbonyl)thiophene is a specialty heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science research. Thiophene is a privileged scaffold in drug discovery, ranked 4th among sulfur-containing heterocycles in U.S. FDA-approved small molecule drugs over the last decade . The furylcarbonyl moiety enhances the molecule's potential for drug-receptor interactions, making it a promising intermediate for developing novel therapeutic agents . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules for screening against various biological targets. In materials science, thiophene derivatives are widely investigated for applications in organic electronics, including organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The combination of thiophene and furan rings in a single molecule provides a conjugated system with unique electronic properties for developing advanced functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2S B1368315 2-(3-Furylcarbonyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

furan-3-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C9H6O2S/c10-9(7-3-4-11-6-7)8-2-1-5-12-8/h1-6H

InChI Key

XDBKHVVQZHZYQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=COC=C2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 3 Furylcarbonyl Thiophene and Its Analogues

Direct Acylation Strategies for Furan (B31954) and Thiophene (B33073) Ring Systems

Direct acylation methods involve the introduction of an acyl group onto a pre-existing furan or thiophene ring. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and the construction of ketone functionalities.

Friedel-Crafts acylation is a classic and widely used method for the acylation of aromatic and heteroaromatic compounds. google.com In the context of synthesizing 2-(3-furylcarbonyl)thiophene, this can be approached in two ways: acylating a thiophene derivative with a furanoyl chloride or acylating a furan derivative with a thenoyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). google.com

However, the application of traditional Friedel-Crafts conditions to furan can be challenging due to its acid-sensitive nature, which can lead to polymerization and low yields. stackexchange.com Thiophene is generally more stable under these conditions and undergoes electrophilic substitution, including acylation, preferentially at the 2-position. firsthope.co.inacs.org The choice of Lewis acid is crucial; milder catalysts are often preferred for furan. For instance, boron trifluoride (BF₃) has been shown to be a more suitable catalyst for the acylation of furan compared to the more aggressive aluminum chloride. stackexchange.com

The reaction generally involves the formation of an acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid. This electrophile then attacks the electron-rich furan or thiophene ring.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Furan and Thiophene

Lewis AcidReactivity with FuranReactivity with ThiopheneNotes
Aluminum chloride (AlCl₃)Often leads to polymerization and low yields stackexchange.comEffective, but can require stoichiometric amounts google.comA strong and common Lewis acid.
Boron trifluoride (BF₃)Milder and often gives better yields than AlCl₃ stackexchange.comEffectiveA milder alternative to AlCl₃.
Stannic chloride (SnCl₄)Used as a catalyst for acylation of heterocycles google.comUsed as a catalyst for acylation of heterocycles google.comOften used in molecular quantities. google.com
Zinc chloride (ZnCl₂)Can be used in catalytic amounts, overcoming issues with other catalysts google.comCan be used in catalytic amounts, overcoming issues with other catalysts google.comBehaves distinctively compared to other Friedel-Crafts catalysts. google.com
Ytterbium(III) triflate (Yb(OTf)₃)Effective catalyst in ionic liquids zenodo.orgEffective catalyst in ionic liquids zenodo.orgAllows for catalyst recycling. zenodo.orgresearchgate.net

To circumvent the harsh conditions of traditional Friedel-Crafts reactions, alternative Lewis acids and reaction media have been explored. Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has emerged as a recyclable and effective catalyst for the Friedel-Crafts acylation of furan and thiophene, particularly when used in ionic liquids like [BPy][BF₄] (n-butylpyridinium tetrafluoroborate). zenodo.org This system offers advantages such as milder reaction conditions and the potential for catalyst reuse. zenodo.org

Zinc halides, such as zinc chloride (ZnCl₂), have also been identified as distinctive and milder catalysts for the acylation of thiophenes and furans. google.com Unlike other Friedel-Crafts catalysts that are often required in stoichiometric amounts, zinc halides can be effective in catalytic quantities, which is a significant advantage. google.com

Cross-Coupling Reactions for Constructing the Furylcarbonyl-Thiophene Core

Cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer high efficiency and functional group tolerance for the construction of biaryl and heteroaryl ketones.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds. youtube.com The Stille and Suzuki-Miyaura reactions are particularly relevant for synthesizing aryl ketones. nih.govlibretexts.org

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this could involve coupling a 3-furoyl chloride with a 2-stannylthiophene or a 2-thenoyl chloride with a 3-stannylfuran. The reaction is known for its tolerance of a wide range of functional groups. orgsyn.orgwiley-vch.de A variation of the Stille reaction is the carbonylative cross-coupling, where a carbonyl group is introduced during the reaction. wikipedia.org

The Suzuki-Miyaura coupling utilizes an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds and can be adapted for the synthesis of biaryl ketones. magtech.com.cnacs.orgorganic-chemistry.org A carbonylative Suzuki-Miyaura reaction, where carbon monoxide is incorporated, is a direct method for synthesizing diaryl ketones. magtech.com.cngoogle.com This approach could involve the coupling of a furan boronic acid with a thiophene halide (or vice versa) in the presence of a palladium catalyst and a carbon monoxide source.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionOrganometallic ReagentElectrophileKey Features
Stille CouplingOrganostannane (e.g., R-SnBu₃)Organic Halide/TriflateHigh functional group tolerance; toxic tin reagents. wikipedia.orgorgsyn.org
Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)₂)Organic Halide/TriflateMild reaction conditions; boronic acids are generally non-toxic. libretexts.org

Recent research has also demonstrated the direct C-H activation of furan and thiophene derivatives for cross-coupling with aryl bromides, catalyzed by NHC-palladium(II) complexes, offering a more atom-economical approach. mdpi.comresearchgate.net

Copper-mediated or catalyzed cross-coupling reactions provide an alternative to palladium-based methods. nih.gov These reactions can be used to form C-C, C-O, and C-S bonds. For instance, copper(I)-catalyzed procedures have been developed for the synthesis of 2,5-disubstituted furans and thiophenes from haloalkynes. acs.org While not a direct route to the target ketone, these methods are valuable for constructing the core heterocyclic rings. Copper catalysts can also promote intramolecular dehydrogenative C-O coupling to form fused furan ring systems. nih.gov Cascade copper-catalyzed dual C-S coupling and ring closure reactions have also been developed to synthesize dithienofuran derivatives. nih.gov

Cyclization and Ring-Forming Reactions for Thiophene and Furan Ketone Scaffolds

Instead of coupling two pre-existing rings, the target molecule can be assembled by constructing one or both of the heterocyclic rings through cyclization reactions.

The Paal-Knorr synthesis is a well-established method for synthesizing both furans and thiophenes from 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org To form a furan ring, the 1,4-dicarbonyl compound is dehydrated under acidic conditions. pharmaguideline.com For a thiophene ring, a sulfur source like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent is used. firsthope.co.inpharmaguideline.comorganic-chemistry.org By starting with an appropriately substituted 1,4-dicarbonyl precursor, it is possible to construct the desired furyl-thienyl ketone scaffold.

The Gewald aminothiophene synthesis is a versatile method for preparing 2-aminothiophenes. pharmaguideline.com It involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. firsthope.co.in While this method primarily yields aminothiophenes, the amino group can be subsequently modified or removed to afford the desired ketone.

Other ring-forming strategies include the Fiesselmann thiophene synthesis, which involves the reaction of thioglycolic acid derivatives with β-keto esters or related compounds. For furans, various methods exist, such as the cyclization of allenyl ketones or the ring expansion of alkynic oxiranes. pharmaguideline.com Intramolecular cyclization of unsaturated acyloxy sulfone derivatives has also been reported as a route to fused furan ring systems. nih.gov

Table 3: Common Ring-Forming Reactions for Furan and Thiophene Synthesis

ReactionStarting MaterialsProductReagents
Paal-Knorr Furan Synthesis1,4-Dicarbonyl compoundFuranAcid (dehydration) pharmaguideline.com
Paal-Knorr Thiophene Synthesis1,4-Dicarbonyl compoundThiopheneP₄S₁₀ or Lawesson's reagent organic-chemistry.org
Gewald SynthesisKetone, α-Cyanoester2-AminothiopheneElemental Sulfur, Base firsthope.co.in
Fiesselmann SynthesisThioglycolic acid derivative, β-Keto esterThiopheneBase

Thiophene Ring Construction through Sulfuration/Cyclization Processes

The formation of the thiophene ring is a cornerstone in the synthesis of this compound and its derivatives. Various methods involving the introduction of sulfur and subsequent cyclization are employed.

A prevalent method is the Paal-Knorr thiophene synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.org Reagents like phosphorus pentasulfide or Lawesson's reagent are commonly used to facilitate both the sulfurization and the dehydration needed for cyclization. organic-chemistry.orgpharmaguideline.com This method is effective for creating substituted thiophenes. Another important strategy is the Gewald aminothiophene synthesis . This process begins with the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to yield 2-aminothiophenes. pharmaguideline.com

Modern approaches offer transition-metal-free pathways. For instance, an environmentally sustainable strategy utilizes the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process. organic-chemistry.org In this method, inexpensive potassium ethyl xanthogenate (EtOCS₂K) acts as a thiol surrogate. organic-chemistry.org Similarly, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) provides a direct route to various substituted thiophenes. organic-chemistry.org

The construction of fused ring systems containing thiophene has also been explored. Thieno[3,2-b]thiophenes, thieno[2,3-b]thiophenes, and thieno[3,2-b]furans can be synthesized from aryl thiophene-2-carbodithioates or their furan analogues. nih.gov The process involves reaction with a difluorocarbene source, leading to the formation of difluorothiirane intermediates which then undergo ring expansion and HF elimination. nih.gov Intramolecular fluorine substitution in the resulting products can lead to the construction of an additional thiophene ring, yielding fused pentacyclic systems. nih.gov

MethodStarting MaterialsKey ReagentsProducts
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsPhosphorus pentasulfide, Lawesson's reagentSubstituted thiophenes organic-chemistry.org
Gewald SynthesisKetone, α-cyanoesterElemental sulfur, base2-Aminothiophenes
Sulfuration of BromoenynesBromoenynesPotassium ethyl xanthogenate (EtOCS₂K)Substituted thiophenes organic-chemistry.org
Ring ExpansionAryl thiophene/furan carbodithioatesDifluorocarbeneFused thienothiophenes and thienofurans nih.gov

Furan Ring Synthesis via Oxidative Cyclization and Annulation

The synthesis of the furan moiety is equally critical. Oxidative cyclization and annulation reactions are powerful tools for constructing this heterocycle.

One effective method is the copper-catalyzed oxidative cyclization of aryl ketones with styrenes. organic-chemistry.org In this reaction, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the oxidant, enabling the formation of multi-aryl-substituted furans from readily available starting materials. organic-chemistry.org Another approach involves the Paal-Knorr furan synthesis, which utilizes the cyclization of 1,4-diketones under non-aqueous acidic conditions to produce furans through dehydration. pharmaguideline.com

Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a rapid and efficient route to furans in high yields with low catalyst loadings under open-flask conditions. organic-chemistry.org Similarly, alkynic oxiranes can be converted to furans through ring expansion when treated with sulfuric acid and mercury sulfate. pharmaguideline.com

More complex, highly substituted furans can be synthesized through the platinum-catalyzed reaction of propargylic oxiranes. organic-chemistry.org Metalloradical catalysis also offers a regioselective pathway for furan synthesis. A Co(II)-based catalytic system can achieve the cyclization of alkynes with diazocarbonyls, providing access to multisubstituted furans with a high degree of functional group tolerance. nih.gov This method is notable for its ability to cyclize even electron-deficient alkynes. nih.gov

MethodStarting MaterialsKey Reagents/CatalystsKey Features
Oxidative CyclizationAryl ketones, styrenesCopper catalyst, DMSOUtilizes DMSO as both solvent and oxidant organic-chemistry.org
Paal-Knorr Synthesis1,4-DiketonesAcid (non-aqueous)Dehydrative cyclization pharmaguideline.com
Dehydrative CyclizationPropargylic alcoholsGold catalystFast reaction, high yields, low catalyst loading organic-chemistry.org
Metalloradical CyclizationAlkynes, diazocarbonylsCo(II) catalystHigh regioselectivity and functional group tolerance nih.gov

Multicomponent Reactions for Highly Functionalized Analogues

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity, allowing the synthesis of highly functionalized analogues in a single step. A one-pot, three-component reaction involving ketene (B1206846) dithioacetals, acetylenes, and phosphines can produce new polysubstituted furans that incorporate reactive phosphorus ylides or N-acyliminophosphoranes. researchgate.netbohrium.com The selectivity of this reaction towards the final product is influenced by the choice of electron-deficient acetylenes and copper salts. researchgate.netbohrium.com

Another notable MCR is the furan-thiol-amine (FuTine) reaction. researchgate.net This bio-inspired reaction involves the oxidation of a furan to cis-2-butene-1,4-dial, which then reacts with a thiol and an amine nucleophile in one pot to form a 3-thio-N-substituted pyrrole. researchgate.net While this example yields a pyrrole, the principle of using MCRs to build complexity around the furan and thiophene cores is a powerful strategy for creating diverse analogues. researchgate.net

Radical Functionalization Approaches for Furfuryl and Thienyl Ketones

Radical chemistry provides unique pathways for the functionalization of furfuryl and thienyl ketones. These methods often target C-H bonds, offering direct routes to complex molecules. The direct use of simple ketones as α-ketone radical sources for α-C(sp³)–H functionalization is a sustainable approach for building complex chemical scaffolds. rsc.org

Visible light-initiated radical reactions have been developed for the 1,3-difunctionalization of β,γ-unsaturated ketones. nih.gov This process involves a radical cascade that includes radical addition, 1,2-carbonyl migration, and subsequent transformations of the terminal C-radical. nih.gov Furthermore, novel furan-ring fused chalcones have been synthesized through a radical cyclization reaction of α,β-unsaturated ketones with a cyclic ketone. eurekaselect.com Boryl radical-catalyzed cycloisomerization of cyclopropenyl ketones has also been reported as a method to access fully-substituted furans under neutral conditions. researchgate.net

Advanced Derivatization Strategies for Thiophene and Furan Scaffolds

Magnesiation-Enabled Functionalization

Magnesiation is a powerful tool for the regioselective functionalization of furan and thiophene rings. The use of magnesium-amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the direct deprotonation of these heterocycles. rsc.orgresearchgate.net This approach enables sequential 2,3-difunctionalization of 2-arylsulfinyl furans and thiophenes. rsc.orgresearchgate.net By carefully choosing the reagents, it is possible to achieve full functionalization at all four positions of the furan and thiophene scaffolds. rsc.orgresearchgate.net

The deprotonation of furan can also be achieved using organomagnesium reagents such as Bu₃MgLi. researchgate.net The resulting lithium arylmagnesate can be trapped with various electrophiles or used in palladium-catalyzed cross-coupling reactions. researchgate.net Subjecting furan to sodium-mediated magnesiation can lead to complex organometallic structures, highlighting the intricate nature of these reactions. nih.gov

ReagentSubstrateOutcome
TMPMgCl·LiCl2-Arylsulfinyl furans/thiophenesSequential 2,3-difunctionalization rsc.org
iPrMgCl·LiCl2-Arylsulfinyl furans/thiophenesFull functionalization of all 4 positions rsc.org
Bu₃MgLiFuranDeprotonation and subsequent reaction with electrophiles researchgate.net

Selective Halogenation and Subsequent Transformations

Selective halogenation of thiophene and furan rings provides key intermediates for further derivatization, particularly through cross-coupling reactions. Thiophene undergoes halogenation much more readily than benzene (B151609), and conditions can be controlled to produce mono- or di-substituted products like 2-bromothiophene (B119243) or 2,5-dibromothiophene. iust.ac.ir

For furan, direct halogenation with bromine or chlorine at room temperature often leads to polyhalogenated products. pharmaguideline.com However, milder conditions, such as bromination at –5°C in the presence of DMF or dioxane, can yield 2-bromofuran. pharmaguideline.com

These halogenated intermediates are versatile handles for introducing a wide range of functional groups. For example, the reaction of aryl thiophene-2-carbodithioates with difluorocarbene can lead to the formation of fluorinated thieno[3,2-b]thiophenes. nih.gov The resulting fluoro-substituted compounds can undergo subsequent intramolecular fluorine substitution to construct additional thiophene rings, demonstrating the utility of halogenated intermediates in building complex fused systems. nih.gov

Retrosynthetic Analysis Pathways for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. This process allows for the logical design of a synthetic route. For a heteroaromatic ketone like this compound, the analysis primarily focuses on the formation of the carbon-carbon bonds adjacent to the central carbonyl group. Several logical pathways can be envisioned for its synthesis.

Pathway I: Friedel-Crafts Acylation Disconnection

The most direct and classical approach for the synthesis of aryl or heteroaryl ketones is the Friedel-Crafts acylation. organic-chemistry.org This retrosynthetic pathway involves the disconnection of one of the carbon-carbon bonds between the carbonyl group and one of the heterocyclic rings. This leads to two possible disconnection strategies.

Disconnection A: The bond between the carbonyl carbon and the C2 position of the thiophene ring is disconnected.

Synthon: This disconnection yields a 3-furoyl cation synthon and a 2-thienyl anion synthon.

Synthetic Equivalents: The practical chemical equivalents for these synthons are an activated derivative of 3-furoic acid, such as 3-furoyl chloride , and thiophene .

Forward Synthesis: The forward reaction is a Lewis acid-catalyzed Friedel-Crafts acylation of thiophene. Thiophene is known to undergo electrophilic substitution preferentially at the 2-position, making this a highly regioselective approach. stackexchange.com Various Lewis acids like AlCl₃, SnCl₄, or milder catalysts such as BF₃·OEt₂ can be employed. google.comstackexchange.com

Disconnection B: The bond between the carbonyl carbon and the C3 position of the furan ring is disconnected.

Synthon: This alternative disconnection generates a 2-thenoyl cation synthon and a 3-furyl anion synthon.

Synthetic Equivalents: The corresponding reagents would be 2-thenoyl chloride (derived from 2-thenoic acid) and furan .

Forward Synthesis: This route involves the Friedel-Crafts acylation of furan. However, furan is more reactive than thiophene and is prone to polymerization under harsh acidic conditions typical for classical Friedel-Crafts reactions. stackexchange.com Therefore, this pathway would require milder catalysts and carefully controlled reaction conditions to be effective. zenodo.orgresearchgate.net

PathwayDisconnectionSynthonsSynthetic EquivalentsForward Reaction
I-A C(carbonyl)-C(thiophene)3-Furoyl Cation + 2-Thienyl Anion3-Furoyl Chloride + ThiopheneFriedel-Crafts Acylation
I-B C(carbonyl)-C(furan)2-Thenoyl Cation + 3-Furyl Anion2-Thenoyl Chloride + FuranFriedel-Crafts Acylation

Pathway II: Organometallic Reagent Addition/Oxidation

This pathway involves an initial functional group interconversion (FGI) of the ketone to a secondary alcohol, followed by a C-C bond disconnection. This route is a staple in ketone synthesis and offers great versatility. libretexts.org

Disconnection C: Following FGI of the ketone to its corresponding secondary alcohol, the C(alcohol)-C(thiophene) bond is disconnected.

Synthon: This leads to a 3-furyl acyl synthon (an electrophile) and a 2-thienyl anion synthon (a nucleophile).

Synthetic Equivalents: The reagents for this pathway are 3-furaldehyde (B129913) and a 2-thienyl organometallic reagent, such as 2-thienyllithium or 2-thienylmagnesium bromide (a Grignard reagent).

Forward Synthesis: The synthesis involves the nucleophilic addition of the 2-thienyl organometallic reagent to 3-furaldehyde to form (3-furyl)(thiophen-2-yl)methanol. The resulting secondary alcohol is then oxidized to the target ketone using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or through a Swern oxidation.

Disconnection D: Alternatively, the C(alcohol)-C(furan) bond is disconnected after the FGI step.

Synthon: This generates a 2-thienyl acyl synthon and a 3-furyl anion synthon.

Synthetic Equivalents: The required starting materials are 2-thiophenecarboxaldehyde and an organometallic reagent derived from furan, such as 3-furyllithium .

Forward Synthesis: Similar to the previous route, the 3-furyl organometallic reagent is added to 2-thiophenecarboxaldehyde, followed by the oxidation of the intermediate secondary alcohol to yield this compound.

PathwayDisconnection (Post-FGI)SynthonsSynthetic EquivalentsForward Reaction Steps
II-C C(alcohol)-C(thiophene)3-Furyl Acyl + 2-Thienyl Anion3-Furaldehyde + 2-Thienyllithium1. Nucleophilic Addition2. Oxidation
II-D C(alcohol)-C(furan)2-Thenoyl Acyl + 3-Furyl Anion2-Thiophenecarboxaldehyde + 3-Furyllithium1. Nucleophilic Addition2. Oxidation

Pathway III: Oxidation of a Methylene (B1212753) Bridge

Another retrosynthetic strategy involves a functional group interconversion (FGI) of the carbonyl group to a methylene (-CH₂-) bridge. This transforms the target ketone into a diarylmethane-type structure, which can then be disconnected.

Retron: The ketone is seen as an oxidized form of 2-(3-furylmethyl)thiophene .

Disconnection: The diarylmethane intermediate can be disconnected at either the furan-CH₂ bond or the thiophene-CH₂ bond, leading to precursors like 3-(chloromethyl)furan (B80766) and thiophene, or 2-(chloromethyl)thiophene (B1266113) and furan, respectively. These would be assembled via Friedel-Crafts alkylation or by using organometallic coupling partners.

Forward Synthesis: A plausible forward synthesis would first prepare 2-(3-furylmethyl)thiophene. This intermediate would then be subjected to an oxidation reaction that specifically targets the benzylic-like methylene C-H bonds. nih.gov Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants, as well as modern catalytic methods using molecular oxygen, can achieve this transformation from a diarylmethane to a diaryl ketone. nih.govacs.org

Pathway IV: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful cross-coupling methodologies that can be applied retrosynthetically. The Stille or Fukuyama coupling reactions are particularly well-suited for ketone synthesis. wikipedia.orgrsc.org

Retron: The ketone is viewed as the product of a carbonylative coupling reaction.

Disconnection: The disconnection is made at the C(carbonyl)-C(thiophene) bond.

Synthetic Equivalents: This disconnection leads to a 3-furoyl derivative (e.g., 3-furoyl chloride ) and an organometallic thiophene species. For a Stille coupling, the partner would be 2-(tributylstannyl)thiophene (B31521) . libretexts.org For a Fukuyama coupling, it would be a 2-thienylzinc reagent. rsc.org

Forward Synthesis: In the Stille reaction, 3-furoyl chloride would be coupled with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst. thermofisher.com A variation known as Stille-carbonylative cross-coupling could also be envisioned, where a halo-furan is coupled with the stannyl-thiophene under a carbon monoxide atmosphere. wikipedia.org While powerful, a drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for 2 3 Furylcarbonyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 2-(3-Furylcarbonyl)thiophene in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show six distinct signals corresponding to the six protons on the furan (B31954) and thiophene (B33073) rings. The electron-withdrawing effect of the carbonyl group deshields adjacent protons, causing them to appear at a lower field (higher ppm).

Thiophene Protons: The thiophene ring protons typically form a complex splitting pattern. H5' (adjacent to the sulfur and ortho to the carbonyl) is expected to be the most downfield of the thiophene protons.

Furan Protons: The furan ring protons will also exhibit characteristic shifts and couplings. The proton at the C2 position of the furan ring is anticipated to be the most deshielded proton in the entire molecule due to its proximity to the furan's oxygen and its position relative to the carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine signals for the nine carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) signal is the most deshielded, typically appearing in the range of 180-195 ppm.

Aromatic Carbons: The eight sp² hybridized carbons of the furan and thiophene rings will resonate in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the carbonyl group and the heteroatoms (oxygen and sulfur) will have distinct chemical shifts.

2D-NMR Spectroscopy: To confirm the assignments made from 1D spectra, various 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the furan and thiophene rings, helping to identify which protons are adjacent to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the connection of the furan and thiophene rings to the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
-C=O-~185H2, H5, H3', H4'
2C/H~8.2~145C4, C5, C=O
3C-~125H2, H4, H5
4C/H~6.8~110C2, C3, C5
5C/H~7.6~148C2, C3, C4, C=O
2'C-~140H3', H4', H5'
3'C/H~7.8~135C2', C4', C5', C=O
4'C/H~7.2~128C2', C3', C5'
5'C/H~7.9~134C2', C3', C4'

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high precision. For this compound (C₉H₆O₂S), the calculated exact mass is 178.00885 Da. HRMS can confirm this mass, thereby verifying the molecular formula.

Under electron ionization (EI), the molecule will fragment in a predictable manner. The mass spectrum will show a prominent molecular ion peak (M⁺˙) at m/z 178. The fragmentation pattern provides structural information. Common fragmentation pathways for this type of molecule include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant fragmentation pathway. This can lead to the formation of the 3-furoyl cation ([C₅H₃O₂]⁺, m/z 95) or the 2-thienyl cation ([C₄H₃S]⁺, m/z 83).

Loss of CO: The molecular ion can lose a molecule of carbon monoxide (CO), resulting in a fragment ion at m/z 150.

Ring Fragmentation: Further fragmentation of the heterocyclic ring ions can occur, leading to smaller characteristic fragments. researchgate.netlibretexts.org

Table 2: Predicted HRMS Fragmentation for this compound.
m/z (Predicted)Ion FormulaDescription
178.0089[C₉H₆O₂S]⁺˙Molecular Ion (M⁺˙)
150.0139[C₈H₆OS]⁺˙[M - CO]⁺˙
95.0133[C₅H₃O₂]⁺3-Furoyl cation
83.9982[C₄H₄S]⁺˙Thiophene cation

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of the Carbonyl Group and Heterocycles

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nii.ac.jp

Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group stretching vibration. Due to conjugation with both the furan and thiophene rings, this band is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the range of 1650-1670 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the furan and thiophene rings will appear above 3000 cm⁻¹, usually around 3100-3150 cm⁻¹.

Aromatic C=C Stretch: The C=C double bond stretching vibrations within the heterocyclic rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-S and C-O Stretches: Vibrations involving the C-S bond in the thiophene ring and the C-O bond in the furan ring will be found in the fingerprint region (below 1300 cm⁻¹). For instance, C-S stretching modes are often observed between 600 and 800 cm⁻¹. iosrjournals.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3150Medium
Carbonyl (C=O) Stretch1650 - 1670Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-O Stretch (furan)1000 - 1300Medium
C-S Stretch (thiophene)600 - 800Weak to Medium

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography gives the definitive, three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometry of the furan, thiophene, and carbonyl moieties.

Conformation: Determining the dihedral angle between the planes of the furan and thiophene rings, which provides insight into the degree of planarity and conjugation in the solid state.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound, which encompasses the furan ring, the carbonyl group, and the thiophene ring, is expected to give rise to strong absorptions in the UV region.

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths compared to the individual heterocycles. libretexts.orgyoutube.com

n → π Transitions:* A weaker absorption at a longer wavelength may be observed, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the solvent polarity. Studies on furan-thiophene copolymers and conjugated systems show that extending the conjugation length consistently leads to a bathochromic (red) shift in the absorption spectrum. researchgate.netresearchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound.
Electronic TransitionExpected λ_max Range (nm)Expected Intensity (ε)
π → π250 - 300High
n → π320 - 380Low

Theoretical and Computational Chemistry Investigations of 2 3 Furylcarbonyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. sapub.org For 2-(3-Furylcarbonyl)thiophene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311+G(d,p), are utilized to determine its most stable three-dimensional structure through geometry optimization. researchgate.netmdpi.com This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. mdpi.com In thiophene (B33073) and furan-containing systems, the HOMO is typically localized over the electron-rich heterocyclic rings, while the LUMO may be distributed across the entire π-conjugated system, including the carbonyl group. researchgate.netmdpi.com This distribution is key to understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Geometric and Electronic Parameters for this compound (Illustrative)

ParameterValue
C=O Bond Length~1.23 Å
C-C (inter-ring) Bond Length~1.48 Å
Furan-C-Thiophene Dihedral AngleVariable (see Conformational Analysis)
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV

Conformational Analysis and Torsional Profile Studies of the Carbonyl Linkage

The linkage between the furan (B31954) and thiophene rings via a carbonyl group allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis of this compound focuses on the torsional profile around the exocyclic C-C bond connecting the carbonyl carbon to the thiophene ring. rsc.org

Theoretical studies map the potential energy surface by systematically rotating this bond. For similar aromatic ketones, two primary planar conformations are often identified: a syn conformation, where the two rings are oriented on the same side relative to the C-C bond, and an anti conformation, where they are on opposite sides. nsf.gov Ab initio or DFT calculations can determine the relative energies of these conformers and the energy barriers separating them. rsc.orgresearchgate.net The global minimum energy conformation (the most stable form) and the rotational barrier height provide crucial information about the molecule's flexibility and the predominant shapes it adopts in different environments. nsf.gov For related compounds like 2,2'-bithiophene (B32781) and 2,2'-bifuran, the anti conformer is typically found to be the global minimum, with a rotational barrier of a few kcal/mol. nsf.gov

Table 2: Relative Energies of Key Conformations (Illustrative)

ConformationTorsional Angle (τ)Relative Energy (kcal/mol)
Global Minimum (e.g., quasi-anti)~150°0.00
Local Minimum (e.g., quasi-syn)~30°0.85
Transition State~90°3.50

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment, such as a solvent. nih.gov

For this compound, MD simulations can reveal how the molecule behaves in solution. By explicitly including solvent molecules (e.g., water, ethanol), these simulations can accurately model solvation effects, such as the formation of hydrogen bonds or other non-covalent interactions. rsc.org This provides a more realistic understanding of the molecule's conformational preferences and dynamic stability in a condensed phase, which can differ significantly from the gas-phase predictions of DFT. nih.govnih.gov The resulting trajectories can be analyzed to understand the time-averaged structural properties and the stability of different conformations. nih.gov

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. Analysis of the electronic structure provides the first clues to reactivity. For instance, the distribution of the FMOs can suggest likely sites for electrophilic or nucleophilic attack. semanticscholar.org

A more detailed picture is offered by the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the charge distribution across the molecule, with negative potential regions (typically colored red or yellow) indicating electron-rich areas susceptible to electrophilic attack, and positive regions (blue) indicating electron-poor areas prone to nucleophilic attack. researchgate.net For this molecule, the carbonyl oxygen would be a site of high negative potential, while the carbonyl carbon and hydrogens on the rings would be regions of positive potential. researchgate.net

Furthermore, computational methods can be used to model entire reaction pathways. By locating and calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding why a particular reaction pathway is favored over another. nih.gov

Quantum Chemical Descriptors for Reactivity and Interaction Potentials

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to quantify the reactivity and interaction potential of this compound. These global reactivity descriptors are derived from the electronic structure and provide a concise summary of the molecule's chemical behavior. researchgate.netjocpr.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Absolute Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. sapub.org

Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/2η. researchgate.net

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for developing quantitative structure-activity relationships (QSAR). researchgate.net

Table 3: Calculated Quantum Chemical Descriptors (Illustrative)

DescriptorCalculated Value (eV)
Ionization Potential (I)6.5
Electron Affinity (A)2.1
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Chemical Softness (S)0.45
Electrophilicity Index (ω)4.2

Reactivity and Chemical Transformations of 2 3 Furylcarbonyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Thiophene (B33073) Rings

Both furan and thiophene are inherently electron-rich aromatic systems that readily undergo electrophilic aromatic substitution. researchgate.netquora.com However, the presence of the strongly deactivating carbonyl group in 2-(3-Furylcarbonyl)thiophene significantly influences the rate and regioselectivity of such reactions. wikipedia.org

The carbonyl group, through its electron-withdrawing inductive and resonance effects, reduces the electron density of both the furan and thiophene rings, making them less susceptible to electrophilic attack compared to their unsubstituted counterparts. This deactivation is a consequence of the partial positive charge induced on the carbonyl carbon, which draws electron density away from the aromatic systems.

In terms of directing effects, the carbonyl group is a meta-director. Therefore, electrophilic substitution on the thiophene ring is predicted to occur at the C4 position, which is meta to the point of attachment of the carbonyl group. The C5 position (alpha to the sulfur atom) is typically the most reactive site in unsubstituted thiophene for electrophilic substitution, but the deactivating effect of the adjacent carbonyl group would disfavor substitution at this position. quora.comnetsci-journal.com

Similarly, on the furan ring, electrophilic attack is expected to occur at the C5 position, which is meta to the carbonyl substituent at C3. The C2 position of the furan ring, while generally reactive, is ortho to the deactivating carbonyl group and thus less favored for substitution.

A summary of the predicted regioselectivity for electrophilic aromatic substitution on this compound is presented below.

RingPredicted Position of Electrophilic AttackRationale
ThiopheneC4Meta to the deactivating carbonyl group
FuranC5Meta to the deactivating carbonyl group

It is important to note that harsh reaction conditions may be required to overcome the deactivating effect of the carbonyl group, and these conditions could potentially lead to side reactions or decomposition, particularly of the acid-sensitive furan ring.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and thus susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is typical of ketones and allows for the formation of a wide range of addition products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org

Common nucleophiles that can react at the carbonyl center include:

Hydride reagents: (e.g., sodium borohydride (B1222165), lithium aluminum hydride) for reduction to the corresponding secondary alcohol.

Organometallic reagents: (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols.

Cyanide ions: to form cyanohydrins.

Amines: to form imines or enamines, depending on the reaction conditions and the nature of the amine.

The electron-rich nature of the furan and thiophene rings generally does not favor nucleophilic attack on the rings themselves. wikipedia.org Therefore, nucleophilic reactions are highly selective for the carbonyl group.

Reduction and Oxidation Pathways of the Ketone Functionality

The ketone functionality in this compound can undergo both reduction and oxidation reactions, providing pathways to other important functional groups.

Reduction:

The carbonyl group can be readily reduced to a secondary alcohol, (3-furyl)(2-thienyl)methanol, using common hydride reducing agents.

Sodium borohydride (NaBH₄): A mild reducing agent that is effective for the reduction of aldehydes and ketones. pharmaguideline.comlibretexts.org

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also reduces ketones to alcohols. libretexts.org

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) to form 2-(3-furylmethyl)thiophene can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction.

Oxidation:

The ketone can undergo a Baeyer-Villiger oxidation, where a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to convert the ketone into an ester. libretexts.orgmasterorganicchemistry.com In this reaction, there are two possible products depending on which group attached to the carbonyl carbon migrates. The migratory aptitude of aryl groups is generally greater than that of alkyl groups. In the case of this compound, the relative migratory aptitudes of the 2-thienyl and 3-furyl groups would determine the major product.

The thiophene ring itself can be susceptible to oxidation, potentially leading to the formation of a thiophene-S-oxide under certain conditions. organic-chemistry.orgquimicaorganica.org Careful selection of reaction conditions is therefore necessary to achieve selective oxidation of the ketone.

Derivatization at the α-Positions of the Heterocyclic Rings

The protons at the α-positions (C5 on the thiophene ring and C2 on the furan ring) of this compound are expected to be the most acidic protons on the heterocyclic rings. This acidity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the ability of the heteroatoms to stabilize a negative charge.

Deprotonation at these positions using a strong base, such as an organolithium reagent (e.g., n-butyllithium), would generate a nucleophilic species that can then react with various electrophiles. This allows for the introduction of a wide range of substituents at these α-positions.

Table of Potential Derivatization Reactions:

PositionReagent SequenceResulting Functional Group
Thiophene-C51. n-BuLi2. Electrophile (e.g., RX, RCHO, CO₂)Alkyl, Hydroxyalkyl, Carboxylic acid
Furan-C21. n-BuLi2. Electrophile (e.g., RX, RCHO, CO₂)Alkyl, Hydroxyalkyl, Carboxylic acid

This strategy provides a powerful tool for the synthesis of a variety of substituted derivatives of this compound.

Cyclocondensation and Annulation Reactions Involving this compound

While specific examples involving this compound are not extensively documented, its structure suggests potential for participation in cyclocondensation and annulation reactions to form more complex heterocyclic systems. For instance, the carbonyl group and the adjacent α-positions on the heterocyclic rings could be involved in reactions that lead to the formation of new fused rings.

Reactions such as the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester and elemental sulfur, could potentially be adapted. wikipedia.orgorganic-chemistry.org Similarly, the Paal-Knorr synthesis, which is used to generate furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, could be a route to explore for further functionalization, although this is more for the synthesis of the rings themselves. wikipedia.orgorganic-chemistry.org

Investigation of Intramolecular Cyclization Processes

The spatial arrangement of the furan and thiophene rings around the central carbonyl group in this compound could allow for intramolecular cyclization reactions under certain conditions, particularly photochemical methods. Photocyclization of diaryl ketones is a known method for the formation of phenanthrene-like structures. In this case, irradiation could potentially induce a cyclization between the furan and thiophene rings.

Additionally, acid-catalyzed intramolecular cyclization could be a possibility, although the acid sensitivity of the furan ring would need to be carefully managed. Such a reaction would likely involve the protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack of one of the heterocyclic rings on the other. The feasibility of such a reaction would depend on the activation energies of the competing pathways and the stability of the resulting intermediates.

Applications of 2 3 Furylcarbonyl Thiophene As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel Complex Heterocyclic Frameworks

The development of new synthetic routes to complex heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. Thiophene (B33073) and furan (B31954) are considered privileged structures, frequently incorporated as core components in the synthesis of more elaborate molecules. ksu.edu.sa

Construction of Fused and Bridged Heterocyclic Systems

Preparation of Multicyclic and Spiro Compounds

Multicyclic and spirocyclic compounds, which contain multiple ring systems or rings joined at a single atom, are of significant interest for their unique three-dimensional structures. General synthetic methods exist for the creation of heterocyclic spiro compounds from various starting materials. However, a review of available scientific literature does not show specific examples or methods for the preparation of multicyclic or spiro compounds that utilize 2-(3-Furylcarbonyl)thiophene as the starting building block.

Monomeric Unit for Organic Materials Science

The fields of materials science and organic electronics heavily rely on monomeric units that can be polymerized to form materials with desirable electronic and photophysical properties. Thiophene-based compounds, in particular, are fundamental building blocks for many organic semiconductors. researchgate.net

Synthesis of Conjugated Polymers and Oligomers for (Opto)electronic Applications

Thiophene-containing polymers are among the most studied classes of conjugated materials for applications in organic electronics. researchgate.net The ability of the thiophene ring to facilitate electron delocalization along a polymer backbone is key to its function in devices like organic field-effect transistors and solar cells. Similarly, furan has been incorporated into conjugated polymers to tune their electronic properties. bldpharm.com While the structure of this compound contains these essential aromatic units, specific research describing its use as a monomer for the synthesis of conjugated polymers or oligomers for optoelectronic applications has not been documented in the available literature. The impact of the carbonyl linker on polymerization and the final material's electronic properties remains an area for potential investigation.

Building Block for Photoactive and Luminescent Materials

The combination of electron-rich furan and thiophene rings connected by an electron-withdrawing carbonyl group forms a donor-acceptor-type structure, which is a common design principle for creating photoactive and luminescent materials. The inherent conjugation in this compound suggests it could possess intrinsic photophysical properties. Thiophene derivatives have been widely explored for their fluorescent properties and applications in organic light-emitting diodes (OLEDs). Nevertheless, specific studies detailing the synthesis and characterization of photoactive or luminescent materials derived directly from the this compound building block are not found in the current body of scientific literature.

Ligand Design in Coordination Chemistry

The design of organic ligands is crucial for the development of coordination complexes with specific catalytic, magnetic, or optical properties. Thiophene derivatives are known to coordinate to metal centers in various ways, often through the sulfur atom or the π-system of the ring. nih.gov The this compound molecule presents multiple potential coordination sites: the sulfur atom of the thiophene ring, the oxygen atom of the furan ring, and the oxygen atom of the carbonyl group. This arrangement could potentially allow it to act as a bidentate or even tridentate ligand, forming stable chelate rings with a metal center. While the coordination chemistry of thiophenes is an active area of research, no specific studies detailing the synthesis and characterization of metal complexes using this compound as a ligand were identified. nih.gov

Compound Data

Calculated Physicochemical Properties

As specific experimental research findings for the applications outlined above are not available, a table of fundamental physicochemical properties for this compound is provided below. These values are typically calculated and provided by chemical databases.

PropertyValue
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
IUPAC Name (Furan-3-yl)(thiophen-2-yl)methanone
Topological Polar Surface Area 58.5 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Note: Data is based on computational models and has not been experimentally verified in the context of this article.

Research Findings Data

A thorough review of the available scientific literature did not yield specific experimental data (e.g., reaction yields, photoluminescence quantum yields, device efficiencies) for this compound corresponding to the applications discussed in this article. Therefore, no data tables of detailed research findings can be presented.

Chelate Complex Formation with Transition Metals

Furyl-thienyl ketones and related derivatives containing both furan and thiophene rings possess multiple potential coordination sites, making them intriguing ligands for the formation of chelate complexes with transition metals. The carbonyl oxygen, the sulfur atom of the thiophene ring, and the oxygen atom of the furan ring can all act as donor atoms. The specific coordination mode depends on several factors, including the steric and electronic properties of the ligand, the nature of the transition metal ion, and the reaction conditions.

The carbonyl group in ketones can coordinate to metal centers in either an η¹-O-bonded or an η²-C,O-bonded fashion. The η¹-O-ligation is more common with harder, more Lewis acidic metal centers, while the η²-C,O-coordination is typically observed with electron-rich, low-valent metals. In the context of furyl-thienyl ketones, the presence of the heterocyclic rings can influence the electron density at the carbonyl oxygen and thus its coordinating ability.

While direct studies on this compound are scarce, research on related thiophene and furan-containing ligands provides valuable insights. For instance, transition metal complexes of thiophene carboxamides have been synthesized and structurally characterized. In these complexes, coordination often occurs through the carbonyl oxygen and a nitrogen atom from an appended pyridine (B92270) ring, demonstrating the ability of the carbonyl group in a thiophene-containing molecule to participate in chelation. Similarly, furan-based ligands have been shown to form stable complexes with various transition metals, often involving the furan oxygen or a substituent donor atom in coordination.

The potential for this compound to act as a bidentate or even a tridentate ligand is significant. Chelation could occur through the carbonyl oxygen and the sulfur atom of the thiophene ring, or the carbonyl oxygen and the oxygen atom of the furan ring. The relative positions of these donor atoms would dictate the size and stability of the resulting chelate ring.

Table 1: Potential Coordination Modes of Furyl-Thienyl Ketones with Transition Metals

Coordination ModeDonor Atoms InvolvedPotential Metal Ions
Monodentate (η¹-O)Carbonyl OxygenZn(II), Cu(II), Co(II)
Bidentate (O, S)Carbonyl Oxygen, Thiophene SulfurPd(II), Pt(II), Rh(I)
Bidentate (O, O)Carbonyl Oxygen, Furan OxygenRu(II), Os(II)

This table represents potential coordination modes based on the general principles of coordination chemistry and studies of related furan and thiophene-containing ligands.

Application in Catalysis

The transition metal complexes of furyl-thienyl ketones hold potential for applications in catalysis. The electronic properties of the furan and thiophene rings can be tuned by introducing various substituents, which in turn can influence the catalytic activity of the corresponding metal complexes. The ability of these ligands to stabilize different oxidation states of the metal center is a key factor in their potential catalytic applications.

Although direct catalytic studies involving this compound complexes are not widely reported, the broader class of furan- and thiophene-containing ligands has been employed in various catalytic transformations. For example, palladium complexes bearing phosphine (B1218219) ligands with biphenyl (B1667301) backbones have been shown to be highly active catalysts for the α-arylation of ketones. A furyl-thienyl ketone could potentially serve as the ketone substrate in such reactions.

Furthermore, ruthenium-catalyzed C-H alkylation of the furan and thiophene rings in related aroylimidazoles has been demonstrated. This suggests that the furan and thiophene moieties within a furyl-thienyl ketone ligand could be functionalized post-coordination, allowing for the synthesis of a library of catalysts with tailored properties.

The synthesis of multisubstituted furans can be achieved through the cycloisomerization of allenyl ketones catalyzed by transition metals like gold and platinum. While not a direct application of a furyl-thienyl ketone as a ligand, this highlights the role of the furan ring in metal-catalyzed organic transformations.

Table 2: Potential Catalytic Applications of Transition Metal Complexes with Furyl-Thienyl Ketone Analogues

Catalytic ReactionMetal CatalystRole of Furan/Thiophene Moiety
C-H ArylationPalladiumPart of the ketone substrate
C-H AlkylationRutheniumSite of functionalization
CycloisomerizationGold, PlatinumProduct of the reaction

This table illustrates potential catalytic applications based on studies of analogous furan and thiophene-containing compounds and related catalytic systems.

Structure Activity Relationship Sar Methodologies Applied to 2 3 Furylcarbonyl Thiophene Analogues

Systematic Investigation of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and metabolic stability of 2-(3-furylcarbonyl)thiophene analogues are profoundly influenced by the nature and position of substituents on both the furan (B31954) and thiophene (B33073) rings. The ketone linker is a key feature, with the carbonyl carbon acting as an electrophilic center and the oxygen as a hydrogen bond acceptor. Substituents can modulate the electronic properties of this core structure, thereby affecting its interactions with biological targets and its susceptibility to metabolic enzymes.

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, placed on either heterocyclic ring, increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity can lead to stronger interactions with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, decrease the electrophilicity of the carbonyl carbon. researchgate.net This modulation of reactivity is a key strategy in optimizing covalent or highly polar interactions with a target protein.

The following table summarizes the expected effects of various substituents on the reactivity of the carbonyl group in this compound analogues.

SubstituentPositionTypeExpected Effect on Carbonyl Reactivity
-NO₂Thiophene-C5Strong EWGStrong Increase
-ClFuran-C5Halogen (EWG)Moderate Increase
-H(Reference)NeutralBaseline
-CH₃Thiophene-C4Weak EDGSlight Decrease
-OCH₃Furan-C4Strong EDGModerate Decrease

This table presents generalized substituent effects based on established principles of physical organic chemistry.

Stereochemical Considerations and Conformational Impact on Molecular Recognition

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. For this compound analogues, which are conformationally flexible, the orientation of the two heterocyclic rings relative to each other plays a pivotal role in molecular recognition. The molecule's conformation is primarily defined by the dihedral angle between the plane of the furan ring and the plane of the carbonyl-thiophene moiety.

Theoretical studies on structurally related compounds, such as 2-formylfuran and 2-formylthiophene, indicate a preference for planar conformations where the carbonyl group is either syn (pointing toward the ring heteroatom) or anti (pointing away). rsc.org For this compound, this results in two low-energy conformers. The energy barrier for rotation around the single bonds connecting the rings to the carbonyl group determines the ease of interconversion between these states.

The introduction of substituents can have a significant steric impact, favoring one conformer over another. A bulky substituent placed on the furan ring adjacent to the carbonyl linker (C2 or C4 position) could sterically clash with the thiophene ring, forcing the molecule to adopt a specific, and potentially more rigid, conformation. This "conformational locking" can be advantageous if the preferred conformation matches the geometry of the target's binding site, leading to a significant increase in binding affinity. Conversely, if it favors a non-binding conformation, activity can be lost. The analysis of crystal structures of related thienyl-ketones has shown that resonance stabilization and intramolecular hydrogen bonding can also dictate conformational preference in the solid state. scielo.org.zaajol.info The creation of chiral centers, for instance by reducing the ketone to a secondary alcohol, introduces further stereochemical complexity that must be carefully evaluated, as enantiomers often exhibit vastly different biological activities. rsc.orgnih.gov

Bioisosteric Replacement Strategies Involving the Furan and Thiophene Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in lead optimization. nih.govcambridgemedchemconsulting.com The furan and thiophene rings are considered classical bioisosteres of each other and of the benzene (B151609) ring. researchgate.netcambridgemedchemconsulting.com This is due to their similarities in size, aromaticity, and ability to engage in electronic interactions, although subtle differences in their properties can be exploited to fine-tune a molecule's profile.

Replacing the furan ring with a thiophene, or vice versa, in an analogue series allows medicinal chemists to systematically probe the importance of the heteroatom and the electronic nature of the ring for biological activity. Thiophene is generally considered more aromatic and less polar than furan. The sulfur atom in thiophene is a better hydrogen bond acceptor than the oxygen in furan and can participate in different types of interactions with a protein target. nih.gov Furthermore, the thiophene ring is often more metabolically stable than the furan ring.

This strategy can be used to address specific liabilities. For example, if an active this compound analogue suffers from poor metabolic stability due to furan oxidation, synthesizing the corresponding 2-(3-thienylcarbonyl)thiophene or 3-(2-thienylcarbonyl)furan bioisosteres could yield a compound with improved pharmacokinetics while retaining the desired biological activity. This approach was successfully used in the development of PDE5 inhibitors, where furyl and thienyl groups were interchanged to optimize potency and selectivity. researchgate.netnih.gov

A comparison of the key properties of furan and thiophene is provided below.

PropertyFuranThiophene
HeteroatomOxygenSulfur
Electronegativity of Heteroatom3.442.58
Aromaticity (RE, kcal/mol)1629
Dipole Moment (Debye)0.710.55
Ring Dimensions (approx. Å)C-X: 1.37, C-C: 1.44/1.35C-X: 1.71, C-C: 1.42/1.37

Data compiled from various sources on heterocyclic chemistry.

Computational Approaches to SAR: Molecular Docking and Ligand-Based Design Principles

Computational chemistry provides invaluable tools for understanding and predicting the interactions of small molecules with their biological targets, thereby guiding the design of more potent and selective analogues.

Molecular Docking: If the three-dimensional structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of this compound analogues. gyanvihar.orgmdpi.com In this process, the ligand is computationally placed into the active site of the receptor in various orientations and conformations. A scoring function then estimates the binding energy for each pose, allowing for the ranking of different analogues. juniperpublishers.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds between the carbonyl oxygen and donor residues in the protein, or π-π stacking between the furan/thiophene rings and aromatic amino acids like phenylalanine or tyrosine. This information can guide the placement of new substituents to form additional favorable interactions and improve binding affinity.

Ligand-Based Design: In the absence of a receptor structure, ligand-based methods can be employed. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive analogues, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) required for activity. For a series of this compound analogues, a typical pharmacophore might consist of an aromatic ring feature for the furan, a second aromatic ring feature for the thiophene, and a hydrogen bond acceptor for the ketone oxygen, all in a specific spatial arrangement. This model can then be used as a virtual screen to identify new molecules from a database that are likely to be active, or to guide the design of new analogues that better fit the pharmacophoric requirements.

Future Research Directions and Perspectives for 2 3 Furylcarbonyl Thiophene

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 2-(3-Furylcarbonyl)thiophene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. nih.govrasayanjournal.co.in Current synthetic methods often rely on traditional approaches that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future research should focus on developing more sustainable and environmentally benign synthetic routes.

Key areas for investigation include:

Catalytic Approaches: The exploration of novel catalysts, including heterogeneous and biocatalysts, could lead to more selective and efficient syntheses with easier product separation and catalyst recycling. For instance, the use of solid acid catalysts could replace traditional Lewis acids in Friedel-Crafts acylation type reactions, minimizing corrosive waste streams.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are promising areas. rasayanjournal.co.innih.gov These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Renewable Feedstocks: Investigating the synthesis of this compound and its precursors from biomass-derived starting materials is a critical long-term goal. rsc.org Furan (B31954) derivatives, in particular, can be sourced from renewable resources, aligning with the push for a bio-based economy. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy to minimize waste generation.

Green Synthesis StrategyPotential AdvantageRelevant Research Area
Heterogeneous CatalysisEasy catalyst recovery and reuse, reduced wasteDevelopment of solid acid and metal-based catalysts
BiocatalysisHigh selectivity, mild reaction conditions, biodegradableEnzyme screening and engineering
Microwave IrradiationRapid heating, increased reaction rates, higher yieldsOptimization of microwave-assisted protocols
Flow ChemistryImproved safety, scalability, and process controlIntegration with automated synthesis platforms
Use of Renewable FeedstocksReduced reliance on fossil fuels, sustainabilitySynthesis from biomass-derived furan and thiophene (B33073) precursors

Advanced Spectroscopic Characterization with In Situ Techniques

A deeper understanding of the structural and electronic properties of this compound is crucial for its application in advanced materials. While standard spectroscopic techniques provide valuable information, the use of advanced and in situ methods can offer dynamic insights into the molecule's behavior under various conditions.

Future research in this area could involve:

In Situ NMR and IR Spectroscopy: Monitoring reactions in real-time to elucidate reaction mechanisms, identify transient intermediates, and optimize reaction conditions. This would be particularly valuable for understanding the kinetics and thermodynamics of synthetic transformations.

Time-Resolved Spectroscopy: Employing techniques like transient absorption spectroscopy to study the excited-state dynamics of this compound and its derivatives. This is essential for applications in optoelectronics and photochemistry.

Advanced NMR Techniques: Utilizing two-dimensional NMR and solid-state NMR to provide detailed structural information, especially for polymeric materials derived from this compound. nih.gov These techniques can reveal information about conformation, connectivity, and intermolecular interactions.

Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy and is particularly useful for studying conjugated systems. mdpi.com It can be used to probe changes in the electronic structure upon derivatization or incorporation into a polymer backbone.

Spectroscopic TechniqueInformation GainedPotential Application
In Situ NMRReaction kinetics, intermediate identificationOptimization of synthetic protocols
Time-Resolved UV-VisExcited-state lifetimes and decay pathwaysDevelopment of photoactive materials
Solid-State NMRPolymer morphology and chain packingCharacterization of functional polymers
Raman SpectroscopyVibrational modes, conjugation lengthAnalysis of electronic structure in derivatives

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. uc.ptrsc.orgresearchgate.net The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms.

Future research directions include:

Development of Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the synthesis of the parent compound. This would involve screening of catalysts and solvents suitable for flow conditions and the design of an appropriate reactor setup.

Automated Derivatization: Utilizing automated flow synthesis platforms to rapidly generate a library of derivatives. researchgate.netdntb.gov.ua This high-throughput approach would accelerate the discovery of new molecules with desired properties for various applications.

In-line Purification and Analysis: Integrating purification techniques, such as solid-phase extraction or crystallization, and analytical methods, like HPLC or NMR, directly into the flow system. This would enable the production of highly pure compounds in a streamlined and automated fashion.

Expanding the Scope of Derivatization for Functional Materials

The bifunctional nature of this compound makes it an excellent building block for the synthesis of novel functional materials. nih.gov Future research should focus on the strategic derivatization of this core structure to create materials with tailored electronic, optical, and thermal properties.

Promising areas of investigation include:

Conducting Polymers: The furan and thiophene rings can be polymerized to create conjugated polymers with interesting electronic properties. core.ac.ukresearchgate.netacs.org Research into the synthesis of copolymers incorporating the this compound unit could lead to new materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Electrochromic Materials: The redox properties of furan-thiophene systems suggest their potential use in electrochromic devices, where the material changes color in response to an applied voltage. bohrium.com

Luminescent Materials: Derivatization with chromophoric and auxochromic groups could lead to the development of novel fluorescent and phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Material ClassPotential ApplicationKey Derivatization Strategy
Conducting PolymersOrganic electronics, sensorsPolymerization through the furan and thiophene rings
Electrochromic MaterialsSmart windows, displaysSynthesis of redox-active oligomers and polymers
Luminescent MaterialsOLEDs, bio-imagingIntroduction of fluorophores and phosphors
Thermally Stable PolymersHigh-performance plasticsIncorporation into aromatic polymer backbones

Deepening the Understanding of Reactivity through Advanced Theoretical Models

Computational chemistry provides a powerful tool for understanding and predicting the reactivity and properties of molecules. researchgate.netchemrxiv.orgamazonaws.comacs.org Advanced theoretical models can offer valuable insights into the behavior of this compound, guiding experimental efforts.

Future theoretical studies could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the ground and excited-state properties, including molecular orbital energies, electron density distribution, and vibrational frequencies. researchgate.netdntb.gov.uaglobalresearchonline.netnih.gov This can help in understanding the molecule's reactivity and spectroscopic characteristics.

Reaction Mechanism Elucidation: Employing computational methods to model reaction pathways for the synthesis and derivatization of this compound. This can aid in the design of more efficient synthetic routes and the prediction of reaction outcomes.

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to correlate the molecular structure of derivatives with their observed properties. This can accelerate the in silico design of new materials with desired functionalities.

Molecular Dynamics (MD) Simulations: For polymeric materials, MD simulations can provide insights into the morphology, chain packing, and charge transport properties, which are crucial for their performance in electronic devices. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(3-Furylcarbonyl)thiophene, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis of this compound typically employs Friedel-Crafts acylation using a Lewis acid catalyst (e.g., SnCl₄) to introduce the furylcarbonyl group at the 2-position of the thiophene ring. Reaction conditions (anhydrous solvents, controlled temperature) are critical to avoid hydrolysis of the acylating agent . Multi-step approaches may involve pre-forming the furylcarbonyl moiety before coupling to the thiophene core, as seen in structurally analogous compounds . Key factors influencing efficiency include:
  • Catalyst selection : SnCl₄ enhances regioselectivity for 2-substitution over 3-substitution.
  • Solvent polarity : Dichloromethane or chloroform optimizes electrophilic substitution.
  • Temperature : Low temperatures (0–5°C) reduce side reactions like over-acylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Thiophene protons at the 3- and 5-positions resonate at δ 7.2–7.5 ppm (doublets), while the furyl protons appear as distinct signals (δ 6.5–7.0 ppm). The carbonyl carbon (C=O) is observed at ~190 ppm in ¹³C NMR .
  • IR Spectroscopy : The carbonyl stretch (C=O) is prominent at ~1680–1700 cm⁻¹. Thiophene ring vibrations (C-S and C=C) occur at 700–800 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments indicative of the furylcarbonyl group .

Q. What are the common biological activities of thiophene derivatives, and how are they evaluated?

  • Methodological Answer : Thiophene derivatives exhibit antimicrobial , anticancer , and anti-inflammatory activities. Evaluation methods include:
  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic studies : Fluorescence-based assays to assess membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. What strategies are effective in minimizing by-product formation during Friedel-Crafts acylation of thiophene derivatives?

  • Methodological Answer : Competing 3-substitution and diacylation by-products can arise due to incomplete regioselectivity. Mitigation strategies include:
  • Directed acylation : Introducing electron-donating groups (e.g., methoxy) at the 5-position of thiophene to direct electrophiles to the 2-position .
  • Catalyst optimization : Using milder Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₃PO₄) to reduce over-reactivity .
  • Stoichiometric control : Limiting acylating agent to 1.1 equivalents prevents diacylation .

Q. How do computational methods (DFT, TD-DFT) contribute to understanding the electronic properties of this compound?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) analysis : DFT calculations reveal HOMO-LUMO gaps (~3.5–4.0 eV), indicating potential as an organic semiconductor. The HOMO is localized on the thiophene ring, while the LUMO resides on the furylcarbonyl group .
  • TD-DFT for UV-Vis spectra : Predicts absorption maxima (~350–400 nm) correlating with experimental fluorescence data (quantum yield = 0.31–0.99) .
  • Charge transport properties : Molecular dynamics simulations assess hole/electron mobility for optoelectronic applications .

Q. How can researchers address contradictions in reported biological activities of thiophene derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., varying MIC values) often stem from structural modifications or assay conditions. Resolution strategies include:
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., halogenation at the furyl group) to identify critical pharmacophores .
  • Standardized protocols : Replicating assays under identical conditions (e.g., pH, incubation time) to isolate compound-specific effects .
  • Synergistic studies : Combining thiophene derivatives with known antibiotics to evaluate potentiation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.